![molecular formula C12H10BrNO B15309085 2-[4-(Bromomethyl)phenoxy]pyridine](/img/structure/B15309085.png)
2-[4-(Bromomethyl)phenoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Bromomethyl)phenoxy]pyridine is an organic compound that features a pyridine ring substituted with a bromomethyl group and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Bromomethyl)phenoxy]pyridine typically involves the reaction of 4-(bromomethyl)phenol with pyridine derivatives. One common method is the nucleophilic substitution reaction where 4-(bromomethyl)phenol reacts with pyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4-(Bromomethyl)phenoxy]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl derivatives.
Applications De Recherche Scientifique
2-[4-(Bromomethyl)phenoxy]pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[4-(Bromomethyl)phenoxy]pyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The phenoxy group may enhance the compound’s ability to interact with hydrophobic regions of target molecules, increasing its efficacy .
Comparaison Avec Des Composés Similaires
4-(Bromomethyl)phenol: Shares the bromomethyl group but lacks the pyridine ring.
Phenoxypyridine: Similar structure but without the bromomethyl group.
2-Bromopyridine: Contains the bromine atom on the pyridine ring but lacks the phenoxy group.
Uniqueness: 2-[4-(Bromomethyl)phenoxy]pyridine is unique due to the combination of the bromomethyl and phenoxy groups attached to the pyridine ring.
Propriétés
Formule moléculaire |
C12H10BrNO |
|---|---|
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
2-[4-(bromomethyl)phenoxy]pyridine |
InChI |
InChI=1S/C12H10BrNO/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h1-8H,9H2 |
Clé InChI |
GCQPAYHSIXFRHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)OC2=CC=C(C=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


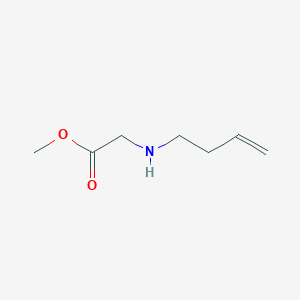

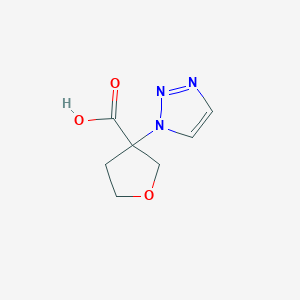
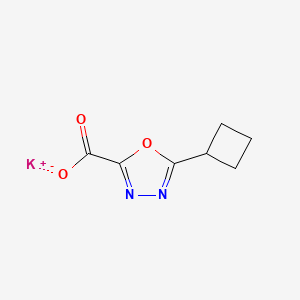
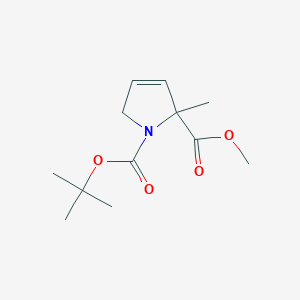
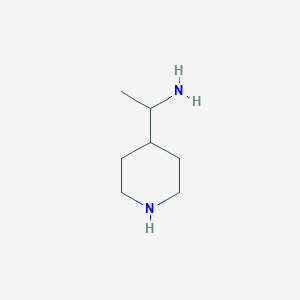
![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane,trifluoroaceticacid](/img/structure/B15309028.png)
![5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B15309037.png)

![(2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15309057.png)
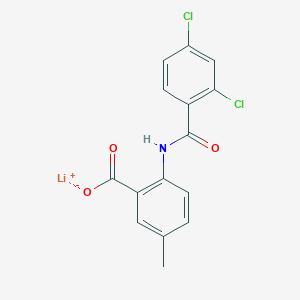
![4-[(Pyrrolidin-3-yl)methyl]quinoline](/img/structure/B15309072.png)


